Deoxy miroestrol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

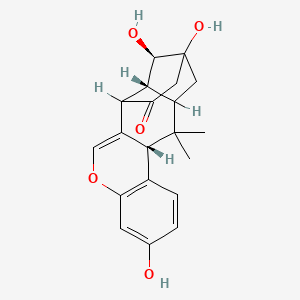

Deoxy miroestrol is a potent phytoestrogen found in the roots of Pueraria candollei var. mirifica, a plant native to Thailand. This compound is known for its strong estrogenic activity, which makes it a valuable component in traditional medicine, particularly for alleviating menopausal symptoms . This compound is structurally related to other phytoestrogens and has been studied for its potential health benefits.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Deoxy miroestrol can be synthesized through various methods, including cell suspension cultures of Pueraria candollei var. mirifica. The production of this compound in these cultures can be enhanced by using elicitors such as methyl jasmonate, yeast extract, and chitosan . These elicitors increase the production of reactive oxygen species, which in turn boosts the synthesis of this compound.

Industrial Production Methods: Industrial production of this compound involves cultivating Pueraria candollei var. mirifica in controlled environments. The roots are harvested and processed to extract the compound. Advanced bioreactor systems are employed to optimize the yield of this compound, ensuring a consistent and high-quality supply for commercial use .

Análisis De Reacciones Químicas

Types of Reactions: Deoxy miroestrol undergoes various chemical reactions, including oxidation, reduction, and substitution. When exposed to oxygen, this compound is converted to miroestrol . This oxidation process is significant as it impacts the stability and potency of the compound.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Miroestrol.

Reduction and Substitution: Depending on the reagents used, various derivatives of this compound can be synthesized.

Aplicaciones Científicas De Investigación

Chemistry: Used as a model compound for studying phytoestrogenic activity and its chemical properties.

Biology: Investigated for its role in modulating estrogen receptors and its potential effects on cellular processes.

Mecanismo De Acción

Deoxy miroestrol exerts its effects by binding to estrogen receptors in the body. This binding mimics the action of natural estrogen, leading to the activation of estrogen-responsive genes and pathways. The compound’s strong affinity for estrogen receptors makes it effective in alleviating symptoms associated with estrogen deficiency, such as those experienced during menopause . Additionally, this compound has been shown to enhance antioxidant activities, further contributing to its health benefits .

Comparación Con Compuestos Similares

Miroestrol: Structurally similar to deoxy miroestrol and also found in Pueraria candollei var. mirifica.

Isoflavonoids: Such as daidzein and genistein, which are also phytoestrogens but with comparatively lower estrogenic potency.

Uniqueness: this compound stands out due to its high estrogenic activity, which is comparable to that of natural estrogen. This makes it particularly valuable for therapeutic applications, especially in hormone replacement therapy .

Actividad Biológica

Deoxy miroestrol (DME) is a potent phytoestrogen derived from Pueraria candollei var. mirifica, a plant known for its traditional medicinal uses, particularly in Southeast Asia. This article explores the biological activity of this compound, detailing its pharmacokinetics, estrogenic effects, and potential therapeutic applications.

This compound is an isoflavonoid compound structurally similar to estradiol, the primary female sex hormone. Unlike steroidal estrogens, DME interacts with estrogen receptors (ERs), particularly ERα and ERβ, influencing various physiological processes. Studies have shown that this compound exhibits a higher binding affinity to ERα compared to its counterpart, miroestrol. This difference is attributed to the functional groups present at specific positions in the molecules, which enhance DME's estrogenic potency .

Pharmacokinetics

A pilot study analyzed the pharmacokinetic profile of this compound in rabbits. Following oral administration of a Pueraria candollei extract, the maximum concentration of DME was observed at 3 hours post-administration, with a peak level of 81.8 ng/ml. The area under the curve (AUC) for DME was significantly higher than that for miroestrol, indicating a greater systemic exposure to DME over time .

| Compound | Max Concentration (ng/ml) | Time to Peak (hours) | AUC (ng·h/ml) |

|---|---|---|---|

| This compound | 81.8 | 3 | 1692.84 |

| Miroestrol | 69.62 | 1 | 854.92 |

Estrogenic Activity

Research has demonstrated that this compound significantly increases uterine weight and volume in animal models, indicating its estrogenic effects. In C57BL/6 mice, treatment with DME resulted in an upregulation of cytochrome P450 enzymes such as CYP2B9 while downregulating CYP1A2, suggesting a unique modulation of hepatic enzyme activity compared to synthetic estrogens like estradiol .

Case Study: Cardiac Events Linked to Phytoestrogens

A notable case involved a patient who experienced severe cardiac complications after ingesting Pueraria mirifica, which contains both miroestrol and this compound. The patient developed prolonged QT intervals and torsades de pointes after a week of consumption. This case highlights the potential risks associated with phytoestrogen intake, particularly in individuals predisposed to cardiac arrhythmias .

Antioxidative Properties

In addition to its estrogenic activity, this compound exhibits antioxidative effects. Studies have indicated that both DME and miroestrol reduce lipid peroxidation levels in mouse brains, suggesting their potential as neuroprotective agents . This antioxidative property may contribute to their therapeutic applications in conditions linked to oxidative stress.

Therapeutic Applications

Given its biological activities, this compound has been proposed as a candidate for alternative therapies in hormone-related conditions such as menopausal symptoms and osteoporosis. Its ability to mimic estrogenic activity without the side effects associated with synthetic hormones makes it an attractive option for further research and clinical trials .

Propiedades

IUPAC Name |

(3S,17R,18R)-7,16,17-trihydroxy-2,2-dimethyl-10-oxapentacyclo[14.2.1.03,12.04,9.013,18]nonadeca-4(9),5,7,11-tetraen-14-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5/c1-19(2)12-6-20(24)7-13(22)15(16(12)18(20)23)11-8-25-14-5-9(21)3-4-10(14)17(11)19/h3-5,8,12,15-18,21,23-24H,6-7H2,1-2H3/t12?,15?,16-,17-,18-,20?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKZPXFWTQSDET-BCEKBLTISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3(CC(=O)C(C2C3O)C4=COC5=C(C41)C=CC(=C5)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2C3=C(C=C(C=C3)O)OC=C2C4[C@H]5C1CC([C@@H]5O)(CC4=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261963-67-1 |

Source

|

| Record name | Deoxymiroestrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261963671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.